6H-Indeno[1,2-b]oxirene,1a,6a-dihydro-6-(1-methylethyl)-,[1aS-(1aalpha,6bta,6aalpha)]-(9CI) 6H-Indeno[1,2-b]oxirene,1a,6a-dihydro-6-(1-methylethyl)-,[1aS-(1aalpha,6bta,6aalpha)]-(9CI)
Brand Name: Vulcanchem
CAS No.: 180724-84-9
VCID: VC0065947
InChI: InChI=1S/C12H14O/c1-7(2)10-8-5-3-4-6-9(8)11-12(10)13-11/h3-7,10-12H,1-2H3/t10-,11+,12-/m1/s1
SMILES: CC(C)C1C2C(O2)C3=CC=CC=C13
Molecular Formula: C12H14O
Molecular Weight: 174.243

6H-Indeno[1,2-b]oxirene,1a,6a-dihydro-6-(1-methylethyl)-,[1aS-(1aalpha,6bta,6aalpha)]-(9CI)

CAS No.: 180724-84-9

Cat. No.: VC0065947

Molecular Formula: C12H14O

Molecular Weight: 174.243

* For research use only. Not for human or veterinary use.

6H-Indeno[1,2-b]oxirene,1a,6a-dihydro-6-(1-methylethyl)-,[1aS-(1aalpha,6bta,6aalpha)]-(9CI) - 180724-84-9

Specification

CAS No. 180724-84-9
Molecular Formula C12H14O
Molecular Weight 174.243
IUPAC Name (1aS,6R,6aR)-6-propan-2-yl-6,6a-dihydro-1aH-indeno[1,2-b]oxirene
Standard InChI InChI=1S/C12H14O/c1-7(2)10-8-5-3-4-6-9(8)11-12(10)13-11/h3-7,10-12H,1-2H3/t10-,11+,12-/m1/s1
Standard InChI Key RGNSEIVRSLQPFT-GRYCIOLGSA-N
SMILES CC(C)C1C2C(O2)C3=CC=CC=C13

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator